molecular formula C11H23NO B13192658 1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol

1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol

Cat. No.: B13192658
M. Wt: 185.31 g/mol
InChI Key: JNMHCHTTYRTFGC-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol is a chemical compound with a complex structure that includes an amino group, a methyl group, and a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylcyclohexanone with 2-amino-2-methylpropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the cyclohexanol ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various amino-substituted cyclohexanols.

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexanol ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropan-2-ol: Shares the amino and methyl groups but lacks the cyclohexanol ring.

    4-Methylcyclohexanol: Contains the cyclohexanol ring but lacks the amino and methyl groups.

Uniqueness

1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-9-4-6-11(13,7-5-9)10(2,3)8-12/h9,13H,4-8,12H2,1-3H3

InChI Key

JNMHCHTTYRTFGC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C(C)(C)CN)O

Origin of Product

United States

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